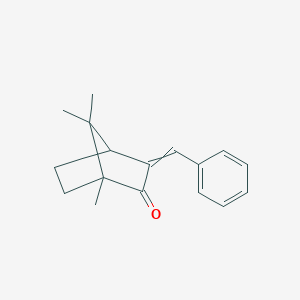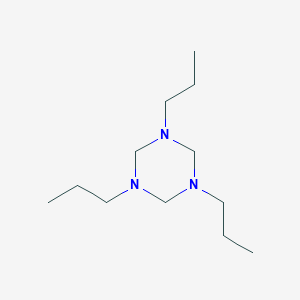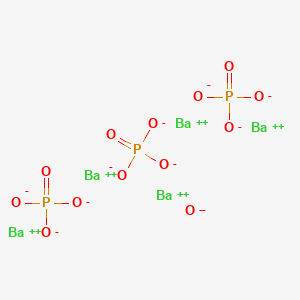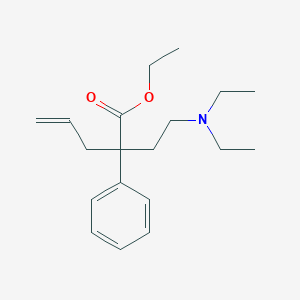
4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester is not fully understood. However, it is believed that this compound acts as a nucleophile and can react with various electrophiles to form new compounds. This reaction can result in the formation of new compounds with potential applications in various fields.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester have not been extensively studied. However, it is believed that this compound can interact with various biological systems and can potentially have therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester in lab experiments is its high yield and purity. This compound can be synthesized with a high degree of precision and can be used as a building block for the synthesis of other compounds. However, one of the limitations of using this compound is its potential toxicity and the need for proper handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester. One of the most significant directions is the study of its potential applications in medicinal chemistry. This compound can be used as a building block for the synthesis of various compounds with potential therapeutic effects. Another direction is the study of its potential applications in materials science. This compound can be used as a building block for the synthesis of various materials with unique properties. Finally, the study of the mechanism of action and the biochemical and physiological effects of this compound can provide valuable insights into its potential applications in various fields of scientific research.
Synthesemethoden
4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester can be synthesized through different methods. One of the most common methods is the reaction of 2-(2-(diethylamino)ethyl)phenol with ethyl 4-pentenoate in the presence of a catalyst. This reaction results in the formation of 4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester has been studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various other compounds with potential applications in medicinal chemistry, materials science, and other fields.
Eigenschaften
CAS-Nummer |
14557-50-7 |
|---|---|
Produktname |
4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester |
Molekularformel |
C19H29NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
ethyl 2-[2-(diethylamino)ethyl]-2-phenylpent-4-enoate |
InChI |
InChI=1S/C19H29NO2/c1-5-14-19(18(21)22-8-4,15-16-20(6-2)7-3)17-12-10-9-11-13-17/h5,9-13H,1,6-8,14-16H2,2-4H3 |
InChI-Schlüssel |
QSZYQIVLOSDTSM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(CC=C)(C1=CC=CC=C1)C(=O)OCC |
Kanonische SMILES |
CCN(CC)CCC(CC=C)(C1=CC=CC=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



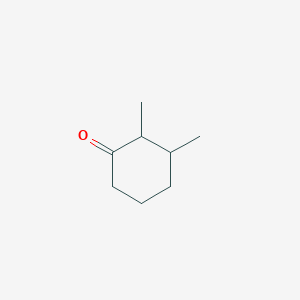
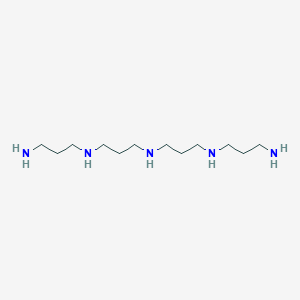
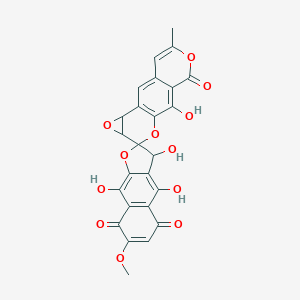
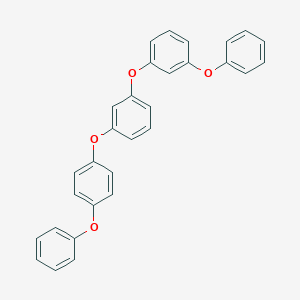
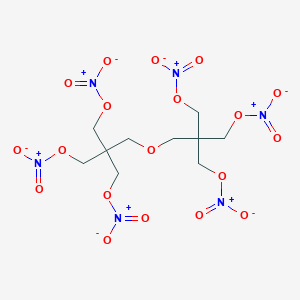

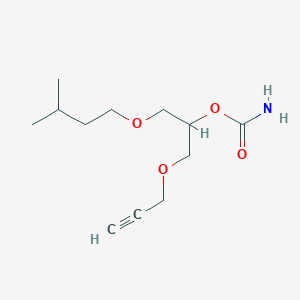
![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)
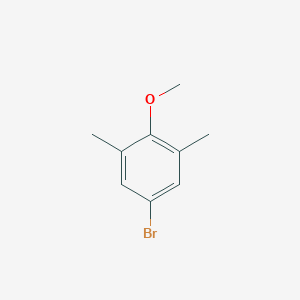
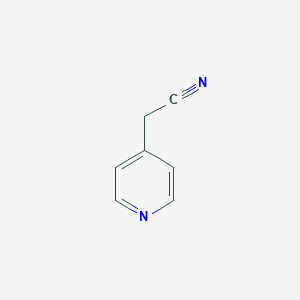
![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
